molecular formula C22H20N4O2S B2445184 3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034436-89-8

3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2445184
CAS No.: 2034436-89-8
M. Wt: 404.49
InChI Key: KZWQTBXMIVPDST-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-26-20(13-18(25-26)16-5-3-6-17(12-16)28-2)22(27)24-14-15-8-9-23-19(11-15)21-7-4-10-29-21/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQTBXMIVPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the pyrazole core through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of substituents such as methoxy and thiophene groups via nucleophilic substitution or coupling reactions.

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. The following sections detail specific activities observed in related compounds and highlight potential implications for the target compound.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain pyrazole analogs inhibited pro-inflammatory cytokines such as TNF-α and IL-6, showing up to 85% inhibition at specific concentrations . The compound's structure suggests it may similarly modulate inflammatory pathways.

2. Analgesic Properties

Analgesic effects have been reported for various pyrazole compounds. In a carrageenan-induced rat paw edema model, several derivatives showed substantial analgesic activity comparable to standard pain relief medications like ibuprofen . This suggests that the target compound may also possess pain-relieving properties.

3. Anticancer Potential

Pyrazoles have demonstrated anticancer activity against various cell lines. In vitro studies have shown that certain derivatives inhibit cell proliferation in cancerous cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest . The specific structure of the target compound may enhance its efficacy against particular cancer types.

Biological Activity Observed Effects Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AnalgesicComparable to ibuprofen in pain models
AnticancerInhibition of cell proliferation in cancer cells

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of pyrazole derivatives similar to the target compound:

  • Study on Anti-inflammatory Activity : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazoles were synthesized and tested, revealing significant inhibition of inflammatory markers .
  • Analgesic Effects in Animal Models : Derivatives were evaluated using carrageenan-induced models, demonstrating potent analgesic effects at varying dosages .
  • Anticancer Efficacy : Compounds were screened against various cancer cell lines, with some exhibiting IC50 values significantly lower than those of established chemotherapeutics .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 3-(3-methoxyphenyl)-1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis. Research has shown that similar pyrazole derivatives can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation .

Antimicrobial Properties

There is emerging evidence that this class of compounds exhibits antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Case Studies

Several case studies illustrate the application of this compound in different therapeutic contexts:

Cancer Treatment

A study focused on a related pyrazole derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .

Neurological Disorders

Another investigation explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate oxidative stress and improve cognitive function, suggesting their potential in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology :

  • Cyclocondensation : Start with precursors like ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core, followed by coupling with thiophene-pyridine intermediates .
  • Coupling Reactions : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) for cyclization and K₂CO₃ as a base in DMF for nucleophilic substitutions .
  • Optimization : Employ Design of Experiments (DoE) to refine reaction time, temperature, and stoichiometry. Monitor purity via HPLC and confirm yields using gravimetric analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl, thiophene-pyridine linkages) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation if crystalline .

Q. What initial biological screening assays are appropriate to evaluate its activity?

  • Methodology :

  • Enzyme Inhibition : Test against kinase targets (e.g., c-Met, Factor Xa) using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular Viability : Use MTT assays in cancer cell lines (e.g., U-87 MG glioblastoma) to assess cytotoxicity .
  • Selectivity Panels : Screen against related enzymes (e.g., trypsin, plasma kallikrein) to evaluate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

  • Methodology :

  • Systematic Substitution : Modify the methoxyphenyl, thiophene, or pyridine moieties and compare activity. For example, replace the 3-methoxy group with halogens or bulky substituents to assess steric/electronic effects .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Factor Xa’s S1/S4 pockets) .
  • In Vivo Validation : Test optimized analogs in xenograft models (e.g., NIH3T3/TPR-Met) to correlate SAR with efficacy .

Q. What computational strategies can predict binding modes and optimize molecular interactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., c-Met) to analyze stability of binding poses over time .
  • Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces to guide substituent modifications for enhanced affinity .
  • Free Energy Perturbation (FEP) : Estimate ΔΔG values for mutations in the binding site to prioritize synthetic targets .

Q. How should contradictory data regarding its efficacy in different biological models be resolved?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ in enzymatic vs. cellular assays) to identify assay-specific artifacts .
  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability to explain discrepancies between in vitro and in vivo results .
  • Proteomic Profiling : Use phosphoproteomics to identify off-target effects that may confound activity data .

Safety and Handling Guidelines

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.